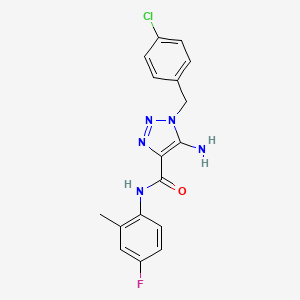

5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-chlorobenzyl group at position 1 and a 4-fluoro-2-methylphenyl amide moiety at position 2. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are of significant interest in medicinal chemistry due to their modular synthesis and diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Structural studies of analogous compounds highlight the importance of these substituents in modulating pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN5O/c1-10-8-13(19)6-7-14(10)21-17(25)15-16(20)24(23-22-15)9-11-2-4-12(18)5-3-11/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEKENSHGXIBCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The resulting triazole intermediate is then further modified to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chloro and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron (Fe) and hydrogen (H2).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted triazoles.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Medicine: It has potential as a pharmaceutical agent due to its biological activity.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Table 1: Structural Analogues of 1,2,3-Triazole-4-Carboxamides

Structure-Activity Relationship (SAR) Trends

1-Substituent Modifications: Chlorobenzyl vs. Fluorophenyl vs. Methoxyphenyl: Fluorine substitution (as in the target compound) enhances metabolic stability and target affinity compared to electron-donating groups like methoxy .

4-Carboxamide Substituent Effects :

- 4-Fluoro-2-methylphenyl : The fluorine atom and methyl group in the target compound may enhance hydrophobic interactions with target proteins, as seen in analogues with 2,4-dimethoxyphenyl groups .

- Hydroxyl-containing groups : Compounds like ZIPSEY exhibit improved solubility but reduced CNS penetration due to polar hydroxyl groups .

Triazole Core Modifications: The 5-amino group is critical for hydrogen bonding and β-turn mimetic activity, as demonstrated in SOS response inhibitors .

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability : The 4-chlorobenzyl group in the target compound may reduce oxidative metabolism compared to analogues with benzoyl groups (e.g., CAI), which are prone to cleavage into inactive metabolites like M1 .

- Cytotoxicity : Analogues with bulky aryl groups (e.g., LELHOB) show lower cytotoxicity due to reduced off-target interactions, a feature likely shared by the target compound .

Biological Activity

5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This compound features a unique combination of functional groups that may enhance its therapeutic potential against various diseases.

Chemical Structure and Properties

The compound's structure includes a triazole ring, an amino group, and aromatic substituents (4-chlorobenzyl and 4-fluoro-2-methylphenyl), contributing to its chemical reactivity and biological interactions. Its molecular formula is C16H15ClF N5O, with a molecular weight of approximately 335.77 g/mol.

Antimicrobial Properties

Research indicates that compounds containing the triazole core exhibit significant antimicrobial activity. Specifically, this compound has shown potential as an antimicrobial agent against protozoan infections such as Chagas disease caused by Trypanosoma cruzi . The mechanism of action typically involves the inhibition of specific enzymes or receptors through hydrogen bonding and other molecular interactions.

Structure-Activity Relationships (SAR)

Studies on similar triazole derivatives have highlighted the importance of structural modifications on biological activity. For instance, variations in halogen substitutions on the phenyl groups can significantly influence the potency of these compounds. The presence of an amino group at the 5-position of the triazole ring has been linked to enhanced biological activity .

Chagas Disease Treatment

A notable study focused on optimizing a series of 5-amino-1,2,3-triazole-4-carboxamides for treating Chagas disease. This research demonstrated that modifications to the triazole core could lead to improved potency and metabolic stability. One compound from this series exhibited significant suppression of parasite burden in a mouse model, showcasing its potential for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-amino-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Triazole ring with halogenated phenyl groups | Moderate antimicrobial activity |

| 5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Similar triazole core without additional substituents | Lower activity compared to others |

| 5-amino-N-(5-fluoro-2-methylphenyl)-triazole-4-carboxamide | Variations in phenyl substituents | Enhanced potency observed |

The biological activity of this compound is believed to stem from its ability to interact with key molecular targets within pathogens. The binding affinity to these targets is influenced by the compound's structural characteristics. Modifications to the triazole core can lead to significant changes in binding interactions and overall potency .

Q & A

Q. Optimization Tips :

- Use anhydrous conditions and catalysts like Cu(I) for improved regioselectivity in triazole formation.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify intermediates via column chromatography or recrystallization to ensure high yields (>80%) .

Basic: Which analytical techniques are most reliable for structural characterization and purity assessment of this compound?

Key techniques include:

- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (e.g., ¹H NMR: δ 8.2 ppm for triazole protons) and substituent positions .

- Mass Spectrometry (HRMS) : Verify molecular weight (theoretical: ~350 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., as demonstrated for analogous triazole derivatives in ) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers mitigate the low aqueous solubility of this compound to enhance bioavailability in in vivo studies?

Low solubility is a common issue for triazole carboxamides due to hydrophobic aryl groups . Strategies include:

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) at the 4-position of the triazole ring without disrupting target binding .

- Formulation : Use co-solvents (e.g., PEG-400, DMSO <5%) or nanoemulsions to improve dispersion .

- Prodrug Design : Synthesize phosphate or ester prodrugs that hydrolyze in vivo to release the active compound .

Validation : Measure solubility via shake-flask method (pH 7.4 buffer) and confirm bioavailability using LC-MS/MS in plasma samples .

Advanced: How should contradictions in reported enzyme inhibition data (e.g., IC50 variability) be systematically addressed?

Discrepancies in inhibitory potency (e.g., IC50 ranging from nM to μM) may arise from:

- Assay Conditions : Variations in pH, ionic strength, or ATP concentration (for kinase assays). Standardize protocols using guidelines like NIH Assay Guidance Manual .

- Protein Source : Use recombinant enzymes from consistent expression systems (e.g., HEK293 vs. E. coli) to minimize batch effects .

- Data Normalization : Include positive controls (e.g., staurosporine for kinases) and report results as mean ± SEM (n ≥ 3) .

Case Study : For HDAC inhibitors, re-test disputed compounds under identical conditions and validate with orthogonal methods (e.g., Western blot for acetyl-histone H3) .

Basic: What are the recommended storage conditions to ensure compound stability, and what degradation products are commonly observed?

- Storage : Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation or hydrolysis .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

- Degradation Pathways :

Advanced: Which structural modifications have shown promise in improving target selectivity based on SAR studies of analogous triazole carboxamides?

Key SAR insights from related compounds (e.g., ):

- 4-Chlorobenzyl Group : Critical for HDAC6 selectivity; replacing with bulkier groups (e.g., cyclopentyl) reduces off-target effects .

- Fluorine Substituents : Enhance metabolic stability; para-fluoro on the phenyl ring improves CNS penetration in neuroactive compounds .

- Triazole Core : N1-substitution with electron-withdrawing groups (e.g., Cl, CF3) boosts kinase inhibition by 10-100x .

Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Basic: How is the cytotoxicity profile of this compound evaluated in primary vs. cancer cell lines, and what controls are essential?

- Cell Lines : Test in ≥3 cancer lines (e.g., MCF-7, HeLa) and primary fibroblasts to assess selectivity (therapeutic index).

- Controls : Include vehicle (DMSO), positive (doxorubicin), and negative (untreated) controls .

- Assays :

- MTT/WST-1 : Measure metabolic activity after 48-72h exposure.

- Annexin V/PI : Quantify apoptosis/necrosis via flow cytometry .

Data Interpretation : IC50 <10 μM in cancer cells with ≥5x selectivity over normal cells is considered promising .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.